PROTAC SMARCA2 degrader-3

SMARCA2 degradation PROTAC potency DC50 comparison

PROTAC SMARCA2 degrader-3 is a CRBN-recruiting heterobifunctional PROTAC validated for selective SMARCA2 degradation in A549 cells (DC50 <100 nM, Dmax >90%, 24 h). As Compound 153 from WO2023244764A1, it offers defined IP provenance. Ideal as a benchmark comparator for evaluating next-generation SMARCA2 degraders (e.g., A947, SMD-3236). Suitable for pilot target-validation studies, dose-response assays, and synthetic lethality experiments in SMARCA4-mutant models. Researchers should co-assess SMARCA4 levels to confirm paralog selectivity. Available in mg to gram quantities with full analytical documentation.

Molecular Formula C37H42N8O4
Molecular Weight 662.8 g/mol
Cat. No. B15135206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-3
Molecular FormulaC37H42N8O4
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O
InChIInChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48)
InChIKeyVRUQTXCUBJXEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC SMARCA2 degrader-3: Baseline Characterization and Procurement-Relevant Identity


PROTAC SMARCA2 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of the SWI/SNF ATPase subunit SMARCA2 [1]. The compound is documented as Compound 153 in patent WO2023244764A1 and is also referred to as compound I-323 in certain vendor catalogues [1]. It is primarily utilized as a chemical probe in preclinical oncology research, particularly for investigating synthetic lethal dependencies in SMARCA4-deficient cancer models [1][2].

Why PROTAC SMARCA2 degrader-3 Cannot Be Interchanged with Other SMARCA2-Targeting PROTACs


SMARCA2-targeting PROTACs exhibit wide variability in degradation potency (DC50), maximal degradation efficiency (Dmax), paralog selectivity (SMARCA2 vs. SMARCA4), and E3 ligase recruitment mechanisms (CRBN vs. VHL) [1][2]. These differences directly impact experimental outcomes, including cell growth inhibition, biomarker modulation, and synthetic lethal activity in SMARCA4-mutant contexts [1][3]. Simply substituting one SMARCA2 degrader for another without quantitative comparative data risks irreproducible results, incorrect dose-response relationships, and misinterpretation of target biology. The following evidence guide provides the specific, quantifiable data required to evaluate PROTAC SMARCA2 degrader-3 against its closest analogs and determine its appropriate placement in research workflows.

Quantitative Differentiation Evidence for PROTAC SMARCA2 degrader-3: Comparative Potency and Degradation Efficiency Data


PROTAC SMARCA2 degrader-3 vs. A947: Comparative Degradation Potency in Lung Adenocarcinoma Cells

PROTAC SMARCA2 degrader-3 exhibits a DC50 of <100 nM and Dmax >90% in A549 lung adenocarcinoma cells after 24 hours of treatment . In contrast, the VHL-based PROTAC A947 demonstrates a DC50 of 39 pM and Dmax of 96% at 10 nM in SW1573 cells [1]. This represents an approximately 2,500-fold difference in degradation potency, indicating that A947 is substantially more potent on a molar basis. Researchers requiring ultra-high potency at picomolar concentrations should prioritize A947; however, PROTAC SMARCA2 degrader-3 may be suitable for applications where moderate potency is acceptable or where differential pharmacology is desired.

SMARCA2 degradation PROTAC potency DC50 comparison

PROTAC SMARCA2 degrader-3 vs. YD54: Degradation Efficiency in Lung Cancer Cell Models

PROTAC SMARCA2 degrader-3 achieves a maximal degradation (Dmax) of >90% in A549 cells after 24 hours of treatment . The CRBN-based PROTAC YD54 achieves a Dmax of 98.9% at 24 h in H1792 cells with a DC50 of 8.1 nM . While both compounds achieve high degradation efficiency (>90%), YD54 provides higher maximal degradation (98.9% vs. >90%) and a more precisely quantified DC50. The difference in cell line context (A549 vs. H1792) may contribute to observed potency variations; however, YD54's extensive characterization across multiple SMARCA4-mutant cell lines (H322, HCC515, H2030, H2126) provides a more comprehensive degradation profile .

SMARCA2 degradation Dmax comparison NSCLC

PROTAC SMARCA2 degrader-3: Limited Publicly Available Selectivity and In Vivo Data

Currently, no publicly accessible quantitative data are available regarding PROTAC SMARCA2 degrader-3's selectivity for SMARCA2 over SMARCA4, its binding affinity to SMARCA2 bromodomains, or its in vivo pharmacokinetic and pharmacodynamic properties. In contrast, multiple comparator compounds have published selectivity profiles: SMD-3236 demonstrates >2,000-fold degradation selectivity over SMARCA4 [1]; A947 shows 28-fold selectivity for SMARCA2 over SMARCA4 [2]; and YD54 demonstrates selective growth inhibition of SMARCA4-mutant cell lines with minimal impact on wild-type cells [3]. Additionally, YD54 has demonstrated oral bioavailability and in vivo tumor growth inhibition (TGI of 62.5-93.4% across multiple xenograft models) [3]. The absence of such data for PROTAC SMARCA2 degrader-3 represents a significant knowledge gap that limits its utility for studies requiring defined selectivity margins or in vivo translation.

SMARCA2 selectivity SMARCA4 off-target in vivo

PROTAC SMARCA2 degrader-3 Patent Provenance and Structural Relationship to Other I-Series Compounds

PROTAC SMARCA2 degrader-3 is explicitly disclosed as Compound 153 in patent WO2023244764A1 and is also designated as compound I-323 in vendor catalogues [1]. The patent describes a series of compounds designed for targeted degradation of SMARCA2, utilizing a CRBN-recruiting moiety [1]. This patent provenance establishes the compound as part of a defined chemical series with associated intellectual property. By comparison, other SMARCA2 degraders are disclosed in distinct patent families: for example, PROTAC SMARCA2 degrader-2 is found in WO2023287787A1 [2], and A947 is described in a separate Arvinas/Genentech patent series. This differentiation is relevant for procurement decisions involving intellectual property considerations or when specific chemical series are preferred for structure-activity relationship studies.

PROTAC SMARCA2 degrader patent I-323

Recommended Application Scenarios for PROTAC SMARCA2 degrader-3 Based on Quantitative Evidence


In Vitro SMARCA2 Degradation Assays in A549 Lung Adenocarcinoma Cells

PROTAC SMARCA2 degrader-3 is suitable for in vitro degradation assays in A549 cells, where it achieves a DC50 of <100 nM and Dmax >90% after 24 hours of treatment . Researchers should use concentrations ranging from 10 nM to 1 μM to establish full dose-response curves. Given the lack of published selectivity data, parallel assessment of SMARCA4 levels is strongly recommended to confirm target specificity. This compound is appropriate for pilot experiments requiring moderate SMARCA2 degradation without the need for picomolar potency.

Benchmarking and Comparator Studies in SMARCA2 Degrader Research

PROTAC SMARCA2 degrader-3 serves as a useful comparator compound for studies evaluating newer SMARCA2 degraders. Its moderate potency (DC50 <100 nM) and high maximal degradation (>90%) in A549 cells provide a baseline against which more potent degraders (e.g., A947, DC50 = 39 pM; SMD-3236, DC50 = 0.5 nM) can be benchmarked [1]. Including this compound as a reference enables researchers to contextualize the potency gains achieved by optimized degraders.

Patent-Dependent Procurement for Translational Research

For translational research programs requiring compounds with specific patent provenance, PROTAC SMARCA2 degrader-3 (WO2023244764A1; Compound 153) offers a defined intellectual property framework . Procurement from vendors referencing this patent ensures traceability to the original disclosure. This is particularly relevant for commercial and collaborative research settings where IP considerations influence compound selection.

Chemical Biology Studies Requiring Moderate SMARCA2 Knockdown

PROTAC SMARCA2 degrader-3 may be employed in chemical biology experiments where complete SMARCA2 ablation is not required or where partial degradation is sufficient to elicit a phenotype. Its DC50 of <100 nM and Dmax >90% allow for tunable degradation levels across a concentration range. Researchers should validate degradation efficiency via western blot and functional assays before drawing conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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